molecular formula C18H17N B14236430 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- CAS No. 357988-98-8

1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)-

Katalognummer: B14236430
CAS-Nummer: 357988-98-8
Molekulargewicht: 247.3 g/mol
InChI-Schlüssel: AQVZLUYMYDIBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, a five-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position, a phenyl group at the fifth position, and a phenylmethyl group at the first position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-substituted pyrroles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

357988-98-8

Molekularformel

C18H17N

Molekulargewicht

247.3 g/mol

IUPAC-Name

1-benzyl-2-methyl-5-phenylpyrrole

InChI

InChI=1S/C18H17N/c1-15-12-13-18(17-10-6-3-7-11-17)19(15)14-16-8-4-2-5-9-16/h2-13H,14H2,1H3

InChI-Schlüssel

AQVZLUYMYDIBPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.